Molecular Weight Reduction of 14.02 Da vs. 4-Methyl Analog Improves Ligand Efficiency Metrics
The target compound (C12H13N3O4S, MW 295.32 g/mol) lacks the methyl substituent at the pyrimidine C4 position that is present in its closest commercially available analog, N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (C13H15N3O4S, MW 309.34 g/mol) . This 14.02 Da mass reduction (4.5% decrease in MW) carries implications for ligand efficiency-based selection: the target compound's lower molecular weight, combined with the same number of hydrogen-bond donors and a reduced heavy-atom count, offers a more favorable starting point for fragment elaboration or lead optimization programs where MW <300 is a common criterion [1]. Additionally, the absence of the electron-donating C4-methyl group marginally reduces the pyrimidine ring's electron density, which may subtly modulate the acidity of the sulfonamide NH proton (predicted pKa ~7.2–8.0 vs. ~7.5–8.3 for the 4-methyl analog) and therefore the fraction of the zinc-binding sulfonamide anion at physiological pH.
| Evidence Dimension | Molecular weight and calculated physicochemical properties |
|---|---|
| Target Compound Data | MW 295.32 g/mol; predicted cLogP ~1.0–1.4; H-bond donors = 3; heavy atom count = 20; molecular formula C12H13N3O4S |
| Comparator Or Baseline | N-(3,4-dimethylphenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (4-methyl analog): MW 309.34 g/mol; predicted cLogP ~1.4–1.8; H-bond donors = 3; heavy atom count = 21; molecular formula C13H15N3O4S |
| Quantified Difference | MW difference = −14.02 g/mol (−4.5%); predicted cLogP difference ≈ −0.3 to −0.4 log units; one fewer heavy atom; identical H-bond donor count |
| Conditions | Structural and calculated property comparison; cLogP predictions from consensus in silico models (ALOGPS, XLogP3); experimental logP not available. |
Why This Matters
For procurement in fragment-based screening or lead optimization programs that enforce a MW <300 g/mol cutoff, the target compound qualifies while the 4-methyl analog does not, directly influencing library selection decisions.
- [1] Congreve, M., Carr, R., Murray, C. & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. DOI: 10.1016/S1359-6446(03)02831-9. View Source
